N-[1-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)cyclopentyl]furan-2-sulfonamide
Description
N-[1-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)cyclopentyl]furan-2-sulfonamide is a compound that features a 1,2,4-oxadiazole ring, a cyclopentyl group, and a furan-2-sulfonamide moiety. The 1,2,4-oxadiazole ring is a five-membered heterocyclic scaffold containing one oxygen and two nitrogen atoms, which is known for its versatility in drug discovery and development .
Properties
IUPAC Name |
N-[1-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)cyclopentyl]furan-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4S/c18-22(19,11-4-3-9-20-11)17-14(7-1-2-8-14)13-15-12(21-16-13)10-5-6-10/h3-4,9-10,17H,1-2,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLCYWDOTWOYHFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=NOC(=N2)C3CC3)NS(=O)(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 1,2,4-oxadiazoles involves the reaction of amidoximes with carboxylic acids or their derivatives, such as acyl chlorides or esters, under basic conditions . The cyclopropyl group can be introduced through cyclopropanation reactions, while the furan-2-sulfonamide moiety can be added via sulfonamide formation reactions.
Industrial Production Methods
Industrial production of N-[1-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)cyclopentyl]furan-2-sulfonamide may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[1-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)cyclopentyl]furan-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonamide group can yield sulfoxides or sulfones, while substitution reactions can produce a variety of sulfonamide derivatives .
Scientific Research Applications
N-[1-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)cyclopentyl]furan-2-sulfonamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[1-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)cyclopentyl]furan-2-sulfonamide involves its interaction with specific molecular targets and pathways. The 1,2,4-oxadiazole ring can act as a pharmacophore, binding to enzymes or receptors and modulating their activity. The compound may inhibit or activate specific biological pathways, leading to its observed biological effects .
Comparison with Similar Compounds
N-[1-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)cyclopentyl]furan-2-sulfonamide can be compared with other similar compounds, such as:
1,2,4-oxadiazole derivatives: These compounds share the same heterocyclic scaffold and exhibit similar biological activities.
Sulfonamide derivatives: Compounds with sulfonamide groups also show a wide range of biological activities and are used in various therapeutic applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
